
2-Ethynylazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylazepane hydrochloride typically involves the reaction of azepane with an ethynylating agent under controlled conditions. One common method involves the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the azepane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethynylation process. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions: 2-Ethynylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated azepane derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of N-substituted azepane derivatives.
科学的研究の応用
2-Ethynylazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-ethynylazepane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azepane ring structure allows for potential interactions with enzymes and receptors, influencing their activity and function.
類似化合物との比較
Azepane: The parent compound without the ethynyl group.
2-Ethynylpiperidine: A six-membered ring analog with similar structural features.
2-Ethynylpyrrolidine: A five-membered ring analog with an ethynyl group.
Uniqueness: 2-Ethynylazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C8H14ClN |
|---|---|
分子量 |
159.65 g/mol |
IUPAC名 |
2-ethynylazepane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8-6-4-3-5-7-9-8;/h1,8-9H,3-7H2;1H |
InChIキー |
SDKOCXOUEAENES-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)

![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
amine hydrochloride](/img/structure/B13468326.png)

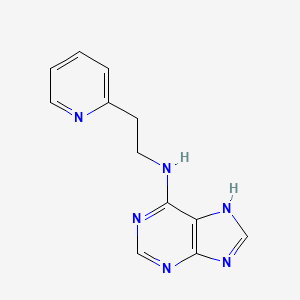

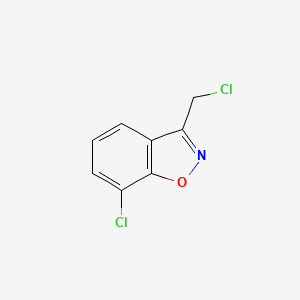
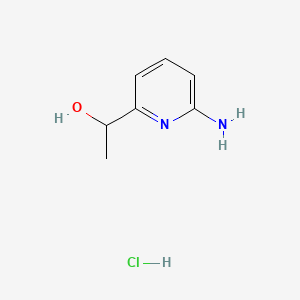
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
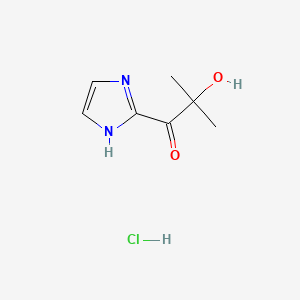
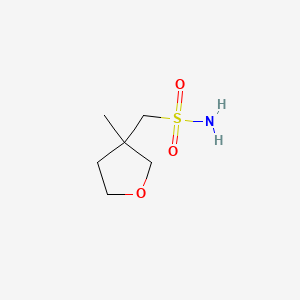
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
